Enantiomeric Purity: D-(+) Configuration as a Defined Chiral Inversion Starting Material vs. L-(-) or Racemic Esters
D-(+)-Carnitine Benzyl Ester Perchlorate provides a single-enantiomer D-(+) starting material for the patented chiral inversion process that converts D-(+)-carnitine derivatives to pharmacologically active L-(-)-carnitine. In this process, D-(+)-carnitine is esterified to protect the carboxyl group, acylated, and then converted via a lactone intermediate to L-(-)-carnitine with full stereochemical inversion [1]. The D-(+) enantiomer itself functions as a competitive inhibitor of carnitine acyltransferases, diminishing L-(-)-carnitine levels in myocardium and skeletal muscle—a pharmacological property absent in the L-(-) enantiomer that renders D-(+) derivatives essential as chiral reference standards for enantiomeric purity testing [2]. Racemic D,L-carnitine benzyl ester chloride (CAS 16224-32-1) cannot serve this function, as it lacks defined enantiomeric identity.
| Evidence Dimension | Enantiomeric identity and synthetic utility for chiral inversion |
|---|---|
| Target Compound Data | Single enantiomer, D-(+) configuration (CAS 160409-54-1); [α]D +30.9° (free carnitine); serves as substrate for stereospecific inversion to L-(-)-carnitine |
| Comparator Or Baseline | DL-Carnitine Benzyl Ester Chloride (CAS 16224-32-1): racemic mixture, no defined optical rotation; L-Carnitine Benzyl Ester Chloride (CAS 14548-21-1): L-(-) enantiomer, opposite configuration |
| Quantified Difference | D-(+) enantiomer is specifically required for chiral inversion synthesis; racemic DL form yields unwanted D-(+) byproduct that cannot be cleanly inverted. L-(-) form is the end-product, not the starting material for inversion. |
| Conditions | Chiral inversion process per US Patent 5,412,113: esterification → acylation → lactonization → ring opening with base |
Why This Matters
For laboratories manufacturing L-(-)-carnitine via chiral inversion or requiring a D-(+) enantiomer reference standard for impurity profiling (ICH Q3A), only the D-(+) single enantiomer ester is fit for purpose; racemic or L-(-) esters introduce unacceptable stereochemical ambiguity.
- [1] Process for manufacturing L-(-)-carnitine from a waste product having opposite configuration. US Patent 5,412,113. Sigma-Tau Industrie Farmaceutiche Riunite S.p.A. Detailed experimental preparation of methanesulfonyl D-(+)-carnitine benzyl ester perchlorate (4a) with yield 70%, [α]²⁵D = +20.0° (c=1% MeOH), differential thermal analysis decomposition at ~180°C. View Source
- [2] US Patent 5,412,113, Background section: 'It is now recognized... that D-(+)-carnitine is a competitive inhibitor of carnitine acyltransferases, and that it diminishes the level of L-(-)-carnitine in myocardium and skeletal muscle.' View Source
